(E)-6-(3-chlorostyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Description
(E)-6-(3-chlorostyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C17H11ClN4S and its molecular weight is 338.81. The purity is usually 95%.
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Scientific Research Applications
Antifungal Applications
Triazole compounds, such as voriconazole and posaconazole, are primarily known for their broad-spectrum antifungal activity. Voriconazole, for instance, has been shown to be superior to amphotericin B for the primary therapy of invasive aspergillosis, suggesting that triazoles are critical in treating severe fungal infections (Herbrecht et al., 2002). Posaconazole is another example, noted for its role in treating refractory invasive fungal infections due to its potent, broad-spectrum activity (Krieter et al., 2004).
Drug Interaction Studies
Research has also been conducted on the interaction of triazole compounds with other drugs. For example, studies on posaconazole have assessed its interaction with phenytoin, highlighting the importance of understanding how triazole compounds interact with other medications to avoid adverse effects or reduced efficacy (Krishna et al., 2007).
Properties
IUPAC Name |
6-[(E)-2-(3-chlorophenyl)ethenyl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4S/c18-14-8-4-5-12(11-14)9-10-15-21-22-16(19-20-17(22)23-15)13-6-2-1-3-7-13/h1-11H/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGFWFGSPCHYSS-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C=CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)/C=C/C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.